4-(Benzyloxy)-3,3-difluoropiperidine

fluorinated building blocks medicinal chemistry gem-difluoropiperidine synthesis

4-(Benzyloxy)-3,3-difluoropiperidine (CAS 1206540-59-1) is a 3,3-gem-difluorinated piperidine derivative bearing a benzyloxy substituent at the 4-position (molecular formula C₁₂H₁₅F₂NO, MW 227.25). It belongs to the class of 4-substituted 3,3-difluoropiperidines, a family recognized for their utility as fluorinated building blocks in pharmaceutical research, particularly as intermediates en route to 3,3-difluoro-4,4-dihydroxypiperidine derivatives that are inaccessible via direct fluorination routes.

Molecular Formula C12H15F2NO
Molecular Weight 227.255
CAS No. 1206540-59-1
Cat. No. B595203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-3,3-difluoropiperidine
CAS1206540-59-1
Synonyms4-(benzyloxy)-3,3-difluoropiperidine
Molecular FormulaC12H15F2NO
Molecular Weight227.255
Structural Identifiers
SMILESC1CNCC(C1OCC2=CC=CC=C2)(F)F
InChIInChI=1S/C12H15F2NO/c13-12(14)9-15-7-6-11(12)16-8-10-4-2-1-3-5-10/h1-5,11,15H,6-9H2
InChIKeyOBLKTQVTONDPQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)-3,3-difluoropiperidine (CAS 1206540-59-1): A Gem-Difluorinated Piperidine Building Block for Medicinal Chemistry and CNS-Targeted Scaffold Synthesis


4-(Benzyloxy)-3,3-difluoropiperidine (CAS 1206540-59-1) is a 3,3-gem-difluorinated piperidine derivative bearing a benzyloxy substituent at the 4-position (molecular formula C₁₂H₁₅F₂NO, MW 227.25) [1]. It belongs to the class of 4-substituted 3,3-difluoropiperidines, a family recognized for their utility as fluorinated building blocks in pharmaceutical research, particularly as intermediates en route to 3,3-difluoro-4,4-dihydroxypiperidine derivatives that are inaccessible via direct fluorination routes [1]. The compound is commercially available from multiple vendors at purities of 95–98% and is classified as a fluorinated pharmaceutical intermediate .

Why 4-(Benzyloxy)-3,3-difluoropiperidine Cannot Be Replaced by 4-(Benzyloxy)piperidine or 3,3-Difluoropiperidine in Fluorinated Scaffold Synthesis


Substituting 4-(benzyloxy)-3,3-difluoropiperidine with its closest analogs—4-(benzyloxy)piperidine (non-fluorinated, CAS 76716-51-3), 3,3-difluoropiperidine (lacking the 4-benzyloxy group, CAS 496807-97-7), or 3,3-difluoro-4-hydroxypiperidine (deprotected form)—fundamentally alters both the synthetic trajectory and the physicochemical profile of the downstream product. The gem-difluoro motif at the 3-position is critical: it blocks metabolic hotspots, modulates the piperidine ring pKa by approximately 1–2 log units through the electron-withdrawing effect of fluorine, and increases lipophilicity (ΔLogP ≈ +0.25 vs. the non-fluorinated 4-(benzyloxy)piperidine) . The 4-benzyloxy group serves simultaneously as a protecting group for the 4-hydroxyl and as a synthetic handle enabling late-stage O-debenzylation to access N-protected 3,3-difluoro-4,4-dihydroxypiperidine—a transformation that cannot be achieved from 3,3-difluoropiperidine alone [1]. The quantitative evidence below details these differentiation dimensions.

Quantitative Differentiation Evidence for 4-(Benzyloxy)-3,3-difluoropiperidine (CAS 1206540-59-1) vs. Closest Analogs and In-Class Alternatives


Synthetic Access to 3,3-Difluoro-4,4-Dihydroxypiperidine: A Building Block Inaccessible via Direct Fluorination of 4-Piperidinone

4-(Benzyloxy)-3,3-difluoropiperidine (compound 16) is the direct synthetic precursor to N-protected 3,3-difluoro-4,4-dihydroxypiperidine (19), a fluorinated building block with high potential in medicinal chemistry. Critically, compound 19 cannot be synthesized via direct fluorination of 4-piperidinone—attempted difluorination at the 3-position of 3-fluoro-4-piperidinone results in mixtures of regioisomers [1]. The benzyloxy-protected route proceeds via ethyl 4-cyano-2,2-difluoro-3-butenoate (13) and benzyl alcohol addition to give intermediate 14 in 64% yield, followed by borane reduction, cyclization to the 2-piperidinone, and reduction to 4-benzyloxy-3,3-difluoropiperidine in good yields [1]. In contrast, 4-(benzyloxy)piperidine (non-fluorinated) cannot serve as a precursor to any fluorinated piperidine derivative, and 3,3-difluoropiperidine lacks the 4-oxygenation handle needed for further functionalization.

fluorinated building blocks medicinal chemistry gem-difluoropiperidine synthesis protected intermediates

Physicochemical Differentiation: Gem-Difluoro Effect on Lipophilicity vs. Non-Fluorinated 4-(Benzyloxy)piperidine

The gem-difluoro substitution at the 3-position of the piperidine ring increases the computed LogP of the target compound relative to its non-fluorinated analog 4-(benzyloxy)piperidine. The target compound has a computed LogP of 2.2004 , whereas 4-(benzyloxy)piperidine has a computed LogP of 1.9552 , representing a ΔLogP of +0.2452. While this increase is modest, the direction is characteristic of gem-difluoroalkane motifs where the strong electron-withdrawing effect of fluorine reduces basicity of the adjacent amine (estimated pKa reduction of ~1–2 units), potentially enhancing membrane permeability at physiological pH [1]. Additionally, the target compound (MW 227.25) has a +36 Da mass increase versus 4-(benzyloxy)piperidine (MW 191.27) and features 2 hydrogen bond acceptors (vs. 2 in the non-fluorinated analog), with the fluorine atoms contributing to metabolic soft-spot blockade without increasing H-bond acceptor count.

lipophilicity LogP fluorine effects physicochemical properties

Regioisomeric Differentiation: 3,3-Difluoro vs. 4,4-Difluoro Substitution Pattern in Dopamine D4 Receptor Antagonist Scaffolds

The 3,3-difluoropiperidine substitution pattern of the target compound represents a distinct regioisomeric strategy from the extensively characterized 4,4-difluoropiperidine scaffold used in dopamine D4 receptor (D4R) antagonist development. The 4,4-difluoropiperidine ether series (exemplified by compound 14a) achieved exceptional D4R binding affinity (Ki = 0.3 nM) and remarkable selectivity (>2000-fold vs. D1, D2, D3, and D5), but these compounds exhibited poor microsomal stability and high plasma protein binding [1]. Separately, the non-fluorinated 3- or 4-benzyloxypiperidine scaffold yielded D4R antagonists with >30-fold selectivity and improved in vitro and in vivo stability over previous antagonists [2]. The 3,3-difluoro regioisomer (target compound scaffold) has not been systematically evaluated in published D4R SAR, but its distinct fluorine positioning—adjacent to the ring nitrogen rather than at the 4-position—predicts a different conformational bias, pKa modulation profile, and metabolic vulnerability pattern compared to the 4,4-difluoro series. The target compound therefore offers an unexplored regioisomeric space for SAR exploration.

dopamine D4 receptor D4R antagonist regioisomeric fluorination CNS drug discovery

Proven Pharmacological Value of the 3,3-Difluoropiperidine Motif: Comparative Potency and Selectivity Gains in Apelin Receptor Agonism and VLA-4 Antagonism

While the target compound itself is primarily employed as a synthetic intermediate, the 3,3-difluoropiperidine motif it carries has demonstrated quantifiable superiority over non-fluorinated and alternative heterocyclic amines in multiple independent drug discovery programs. In the development of apelin receptor (APJ) agonists, incorporation of a 3,3-difluoropiperidine moiety improved agonist potency from EC₅₀ = 162 nM to EC₅₀ = 6.5 nM—a 24.9-fold enhancement [1]. In the VLA-4 antagonist program leading to MK-0617, the analog bearing 3,3-difluoropiperidine at the proline 4-position (compound 13) was identified as the most potent compound in the series and demonstrated very good duration of receptor occupancy in vitro, outperforming analogs with alternative ring sizes and non-fluorinated piperidines [2]. Additionally, molecular functionalization with 3,3-difluoropiperidine was associated with a 1600-fold enhancement in selectivity for estrogen receptor-positive breast cancer cells in the development of ErSO-DFP [3].

3,3-difluoropiperidine potency enhancement apelin receptor VLA-4 antagonist selectivity

Benzyloxy as a Dual-Function Protecting Group and Synthetic Handle: Enabling Entry to Chiral 3,3-Difluoro-4-Hydroxypiperidine Derivatives

The 4-benzyloxy substituent in the target compound serves a dual role: it protects the 4-hydroxyl group during synthetic transformations involving the piperidine nitrogen, and it provides a cleavable handle for late-stage deprotection to reveal the 4-hydroxy group. In the Surmont et al. (2010) synthesis, N-trifluoroacetyl protection of 4-benzyloxy-3,3-difluoropiperidine (16 → 17) followed by Pd/C-catalyzed O-debenzylation cleanly afforded 3,3-difluoro-4-hydroxy-1-(trifluoroacetyl)piperidine (18) [1]. This deprotected alcohol was subsequently oxidized to 3,3-difluoro-4-piperidinone hydrate (19) in 56% yield. The downstream value of this transformation is underscored by patent CN-111377850-A, which discloses the first asymmetric reduction of the 3,3-difluoro-4,4-dihydroxyl structure to produce optically pure chiral 3,3-difluoro-4-hydroxypiperidine derivatives—compounds inaccessible from 3,3-difluoropiperidine (which lacks the 4-oxygenation) or from 4-(benzyloxy)piperidine (which lacks fluorine) [2].

protecting group strategy O-debenzylation chiral piperidine asymmetric synthesis

Optimal Research and Procurement Application Scenarios for 4-(Benzyloxy)-3,3-difluoropiperidine (CAS 1206540-59-1)


Synthesis of 3,3-Difluoro-4,4-Dihydroxypiperidine Building Blocks for Fluorinated γ-Amino Acid and Heterocycle Construction

The primary validated application of 4-(benzyloxy)-3,3-difluoropiperidine is as a synthetic intermediate en route to N-protected 3,3-difluoro-4,4-dihydroxypiperidine, a fluorinated building block that cannot be accessed by direct fluorination of 4-piperidinone [1]. This application is supported by the full synthetic sequence described by Surmont et al. (2010), where N-trifluoroacetyl protection, O-debenzylation, and Dess–Martin oxidation of the target compound yields 3,3-difluoro-4,4-dihydroxypiperidinone in 56% yield [1]. The resulting dihydroxypiperidine scaffold serves as a precursor to 3,3-difluoroisonipecotic acid (a fluorinated γ-amino acid) and 4-amino-3,3-difluoropiperidine derivatives through reductive amination [1].

Entry Point for Chiral 3,3-Difluoro-4-Hydroxypiperidine Derivatives via Asymmetric Reduction

The target compound serves as the starting material for generating chiral N-substituted-3,3-difluoro-4-hydroxypiperidine derivatives. Following the Surmont deprotection-oxidation sequence to the 3,3-difluoro-4-piperidinone hydrate, asymmetric reduction—as disclosed in patent CN-111377850-A—enables the first reported asymmetric synthesis of optically pure 3,3-difluoro-4-hydroxypiperidine derivatives [2]. This application is specifically enabled by the 4-benzyloxy protecting group strategy of the target compound and cannot be replicated using 3,3-difluoropiperidine or 4-(benzyloxy)piperidine as starting materials [REFS-1, REFS-2].

Scaffold for Dopamine D4 Receptor (D4R) Antagonist Exploration with Differentiated 3,3-Difluoro Regiochemistry

The 3,3-difluoropiperidine scaffold embedded in the target compound offers a regioisomerically differentiated starting point for D4R antagonist discovery, complementary to the extensively studied 4,4-difluoropiperidine series that achieved Ki = 0.3 nM and >2000-fold D4R selectivity but exhibited poor microsomal stability [3]. While direct D4R binding data for 3,3-difluoro-substituted benzyloxy piperidines have not yet been published, the non-fluorinated 3- and 4-benzyloxypiperidine scaffold has demonstrated D4R antagonism with >30-fold selectivity and improved in vitro/in vivo stability [4]. The target compound thus represents a logical next-step scaffold for SAR exploration that may retain the selectivity advantages of the benzyloxypiperidine series while gaining the metabolic and conformational benefits of gem-difluoro substitution.

Fluorinated Intermediate for CNS-Targeted and Metabolic Stability-Optimized Drug Discovery Programs

The 3,3-difluoropiperidine pharmacophore has been independently validated across multiple therapeutic areas: it conferred a 24.9-fold EC₅₀ improvement in apelin receptor agonists (162 nM → 6.5 nM) [5], was identified as the optimal amine component in the orally active VLA-4 antagonist MK-0617 [6], and contributed to 1600-fold selectivity enhancement in ER+ breast cancer with ErSO-DFP [7]. The target compound provides a protected form of this privileged motif with a synthetic handle at the 4-position, enabling programs to incorporate the validated 3,3-difluoropiperidine group into larger molecular architectures while preserving the option for late-stage diversification at the 4-position via deprotection and further elaboration [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Benzyloxy)-3,3-difluoropiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.